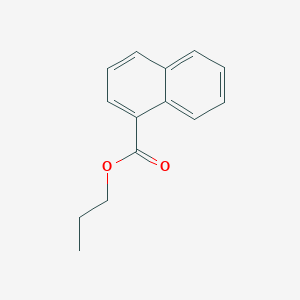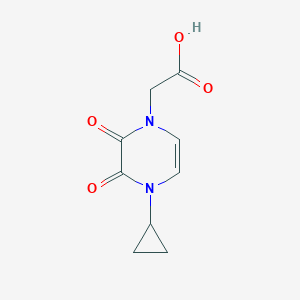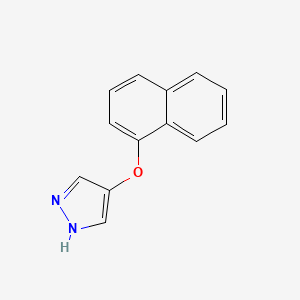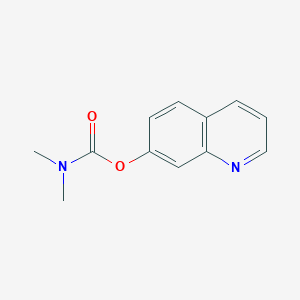![molecular formula C11H6N2O3 B11890712 Furo[2,3-b]quinoxaline-3-carboxylic acid CAS No. 80602-20-6](/img/structure/B11890712.png)
Furo[2,3-b]quinoxaline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]quinoxaline-3-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a furan ring and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]quinoxaline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoxaline derivatives with furan derivatives under specific conditions. For example, a cascade reaction can be employed where methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate or its N-alkyl derivatives are used as starting materials . This method is advantageous as it avoids the use of environmentally harmful reagents and can be scaled up for industrial production.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to achieve these goals. For instance, the use of boric acid as an additive in the reaction mixture has been shown to improve the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]quinoxaline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and reduced quinoxaline derivatives .
Scientific Research Applications
Furo[2,3-b]quinoxaline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of furo[2,3-b]quinoxaline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with various receptors and enzymes also underlies its potential therapeutic effects.
Comparison with Similar Compounds
Furo[2,3-b]quinoxaline-3-carboxylic acid can be compared with other similar compounds such as:
Dibenzo[f,h]furo[2,3-b]quinoxaline: Known for its deep blue fluorescence and applications in OLEDs.
2-Phenylbenzo[g]furo[2,3-b]quinoxaline: Exhibits solid-state luminescence and is used in organic electronics.
Thieno[2,3-b]quinoxaline: Similar in structure but contains a thiophene ring instead of a furan ring, used in photovoltaic materials.
These compounds share structural similarities but differ in their electronic properties and specific applications, highlighting the unique characteristics of this compound.
Properties
CAS No. |
80602-20-6 |
|---|---|
Molecular Formula |
C11H6N2O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
furo[3,2-b]quinoxaline-3-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3/c14-11(15)6-5-16-10-9(6)12-7-3-1-2-4-8(7)13-10/h1-5H,(H,14,15) |
InChI Key |
FXUKNAVNQPTWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=COC3=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)













